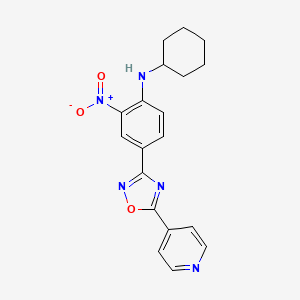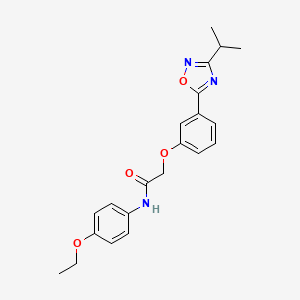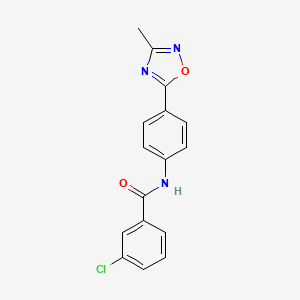![molecular formula C22H21N5O3 B7686697 N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7686697.png)
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been found to inhibit glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes such as glycogen metabolism, cell differentiation, and apoptosis.
作用機序
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide inhibits N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamideβ by binding to its ATP-binding pocket. This inhibition leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell differentiation and proliferation.
Biochemical and Physiological Effects:
The inhibition of N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamideβ by N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been found to improve cognitive function in animal models of Alzheimer's disease by reducing the accumulation of β-amyloid plaques in the brain. It has also been shown to improve insulin sensitivity in diabetic animal models by increasing glucose uptake in muscle and adipose tissue. Additionally, N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide has been found to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
実験室実験の利点と制限
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamideβ, which makes it a valuable tool for studying the role of N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamideβ in various cellular processes. However, one limitation of using N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of Alzheimer's disease, diabetes, and cancer. Another area of research is to develop more soluble analogs of N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide that can be used in a wider range of experimental settings. Additionally, there is a need for further studies to elucidate the downstream signaling pathways that are activated by the inhibition of N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamideβ by N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide.
合成法
The synthesis of N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide involves several steps. The first step is the preparation of 4-nitrobenzoyl chloride, which is then reacted with 1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinoline-3-amine to form the intermediate product. This intermediate product is then reacted with isobutylamine and purified to obtain the final product.
科学的研究の応用
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamideβ, which is involved in the pathogenesis of various diseases such as Alzheimer's disease, diabetes, and cancer. Inhibition of N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamideβ has been shown to improve cognitive function in animal models of Alzheimer's disease, and it has also been found to improve insulin sensitivity in diabetic animal models. Additionally, N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
特性
IUPAC Name |
N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-13(2)12-26-21-18(11-16-6-4-5-14(3)19(16)23-21)20(25-26)24-22(28)15-7-9-17(10-8-15)27(29)30/h4-11,13H,12H2,1-3H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFFJKSWLNKFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)CC(C)C)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

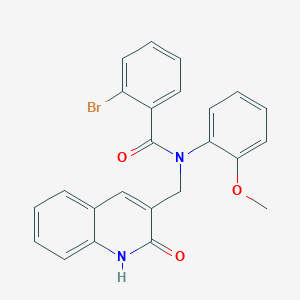
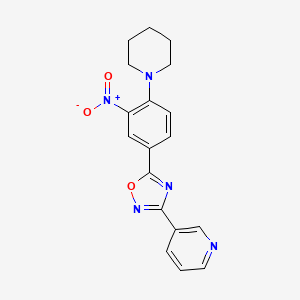

![1-(4-methylbenzoyl)-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7686665.png)
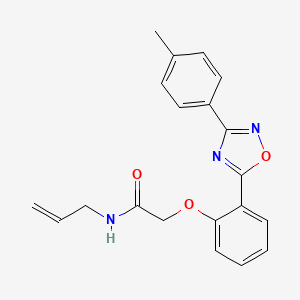
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7686671.png)


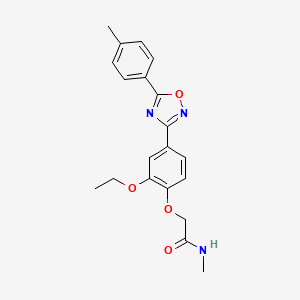
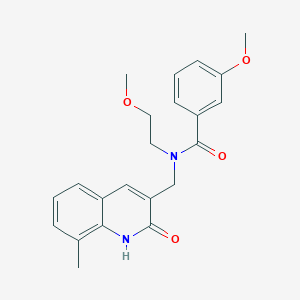
![(E)-2,6-dimethyl-N'-(thiophen-2-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7686717.png)
